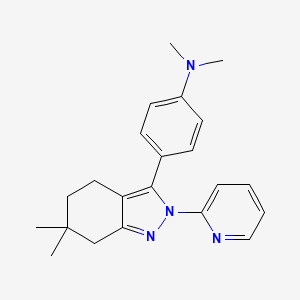![molecular formula C21H21N5O5 B8142566 1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one](/img/structure/B8142566.png)
1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one is a complex organic compound that belongs to the class of indazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a dimethyl group, and a triazole ring
Vorbereitungsmethoden
The synthesis of 1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne.
Functional Group Modifications: The phenyl and dimethyl groups can be introduced through various substitution reactions, while the methoxycarbonyl groups can be added via esterification reactions.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, solvents, and temperature control.
Analyse Chemischer Reaktionen
1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups, such as halogens, alkyl, or aryl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Wirkmechanismus
The mechanism of action of 1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one include other indazole derivatives and triazole-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties. Examples include:
1-Phenyl-2,3-dimethyl-4,5,6,7-tetrahydro-1H-indazole: Lacks the triazole ring and methoxycarbonyl groups.
6,6-Dimethyl-7-(4-methoxycarbonyl-1H-1,2,3-triazole-1-yl)-4,5,6,7-tetrahydro-1H-indazole-4-one: Similar structure but with different substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
dimethyl 1-(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-21(2)10-14(27)13-11-22-25(12-8-6-5-7-9-12)16(13)18(21)26-17(20(29)31-4)15(23-24-26)19(28)30-3/h5-9,11,18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAVXVZZCGZDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C1N3C(=C(N=N3)C(=O)OC)C(=O)OC)N(N=C2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![14-Chloro-11-ethoxy-8-oxa-12,18-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,13,15,17-heptaen-9-one](/img/structure/B8142486.png)
![N,N-dimethyl-4-[(E)-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)iminomethyl]aniline](/img/structure/B8142488.png)
![5-diazo-3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-phenyl-7H-indazol-4-one](/img/structure/B8142493.png)
![2-(2,4-difluorophenyl)-3-[4-(dimethylamino)phenyl]-6,6-dimethyl-7H-indazole-4,5-dione](/img/structure/B8142505.png)

![N,N-dimethyl-4-(4,4,8-trimethyl-6-phenyl-5H-pyrazolo[3,4-g][1,3]benzoxazol-2-yl)aniline](/img/structure/B8142519.png)
![N,N-dimethyl-4-(4,4,8-trimethyl-6-pyridin-2-yl-5H-pyrazolo[3,4-g][1,3]benzoxazol-2-yl)aniline](/img/structure/B8142524.png)
![7-[[4-(Dimethylamino)phenyl]methylamino]-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one](/img/structure/B8142534.png)
![7-[[4-(Dimethylamino)phenyl]methylamino]-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one](/img/structure/B8142538.png)
![5-[(dimethylamino)methyl]-3-methyl-1-phenyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B8142546.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxochromene-3-carbaldehyde](/img/structure/B8142556.png)
![Dimethyl 2-[(3-formyl-2-oxochromen-4-yl)amino]benzene-1,4-dicarboxylate](/img/structure/B8142559.png)


